![molecular formula C26H22Cl2N2O2 B3881959 3-(2,6-dichlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3881959.png)
3-(2,6-dichlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DCP-LA, is a synthetic compound that belongs to the isoxazolecarboxamide family. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of DCP-LA is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. DCP-LA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
DCP-LA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotrophic factors, such as BDNF and GDNF, which promote neuronal survival and growth. DCP-LA has also been shown to reduce oxidative stress and inflammation in the brain, which are involved in the pathogenesis of various neurological diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCP-LA in lab experiments is its high purity and stability, which makes it easy to handle and store. It also has a well-defined chemical structure, which allows for accurate dosing and reproducibility of results. However, one of the limitations of using DCP-LA is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of DCP-LA. One area of research is the development of more potent and selective analogs of DCP-LA, which may have improved therapeutic potential. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-cancer effects of DCP-LA. Furthermore, the potential use of DCP-LA in combination with other drugs for the treatment of various diseases should be explored.
Scientific Research Applications
DCP-LA has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to have neuroprotective effects, enhancing neuronal survival and reducing neuroinflammation. DCP-LA has also been studied for its potential anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(3,3-diphenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-17-23(25(30-32-17)24-21(27)13-8-14-22(24)28)26(31)29-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNRQKSFMSRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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